Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate
Description
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C14H15NO3S/c1-9-6-13(19-8-14(16)18-3)11-7-10(17-2)4-5-12(11)15-9/h4-7H,8H2,1-3H3 |
InChI Key |
AWVIKXCYKGZSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Challenges in Structural Comparison
- Similarity Indices : Quantitative Structure–Property Relationship (QSPR) models show high correlation (R² ≈ 1) for structurally homogeneous groups but perform poorly with diverse compounds. This suggests that while the target compound’s analogs share functional groups, their biological activities may diverge significantly .
- Bioisosteric Limitations : Molecular similarity metrics (e.g., Tanimoto coefficients) may fail to capture intuitive differences in bioactivity, as seen in bioisosteric pairs with divergent pharmacological profiles .
Biological Activity
Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate is an organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of 6-methoxy-2-methyl-4-quinoline with thioacetic acid derivatives. The chemical structure can be represented as follows:
This compound is notable for its thioether linkage, which is often associated with biological activity.
Antimicrobial Properties
Research indicates that compounds containing quinoline and thioether moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of quinoline, including those similar to this compound, showed promising results against various bacterial strains.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Related Quinoline Derivatives | Antifungal | C. albicans |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for inhibition of cell growth.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was tested using agar diffusion methods, demonstrating significant zones of inhibition compared to control groups.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death.
Q & A
Q. What are the established synthetic routes for Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate?
The synthesis typically involves forming the thioether linkage between a 4-chloroquinoline derivative and a methyl thioacetate precursor. Key steps include:
- Quinoline activation : Reacting 6-methoxy-2-methyl-4-chloroquinoline with a thiol nucleophile (e.g., methyl thioglycolate) under basic conditions (e.g., K₂CO₃ in DMF) to displace the chlorine atom.
- Esterification : Protecting the thiol group as a methyl ester to stabilize the intermediate. Yields can vary (70–90%) depending on reaction time, temperature, and catalyst selection. Optimize using TLC or HPLC to monitor progress .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and ester groups (δ ~3.7 ppm for OCH₃). IR spectroscopy verifies C=O (ester, ~1700 cm⁻¹) and C-S (thioether, ~650 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry. For example, dihedral angles between quinoline and ester moieties (~57.9°) and intra-molecular hydrogen bonds (e.g., N–H⋯O) stabilize the structure .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal.
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS protocols for thioether compounds .
Advanced Research Questions
Q. How do intra-molecular interactions influence the compound’s stability and reactivity?
Intra-molecular hydrogen bonds (e.g., N1–H1⋯O5 in crystallographic data) reduce conformational flexibility, enhancing thermal stability. Dihedral angles between aromatic and ester groups (~57.9°) affect π-π stacking and solubility. Computational modeling (DFT) can predict how substituent modifications alter these interactions .
Q. What crystallographic methods are used for structural determination?
- Data collection : High-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
- Refinement : SHELXL refines atomic coordinates and displacement parameters. Hydrogen bonds are located using O–H and N–H distance criteria (2.5–3.2 Å).
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
- Catalysts : Add KI to facilitate chloride displacement via an SNAr mechanism.
- Temperature : Reflux (80–100°C) accelerates reaction but may increase side products. Monitor via LC-MS .
Q. What biological activity implications arise from modifying substituents on the quinoline core?
- Methoxy group : Enhances lipophilicity and membrane permeability. Demethylation (e.g., using BBr₃) generates a phenolic OH for hydrogen bonding in drug-target interactions.
- Thioether linkage : Replacing sulfur with oxygen reduces metabolic stability but alters pharmacokinetics.
- Ester hydrolysis : Prodrug strategies (e.g., converting methyl ester to carboxylic acid) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
